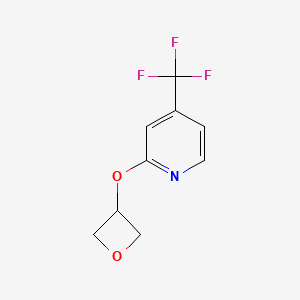

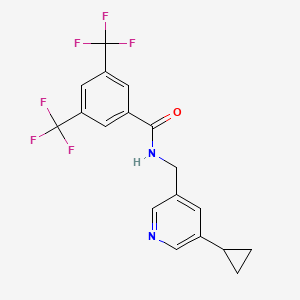

N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

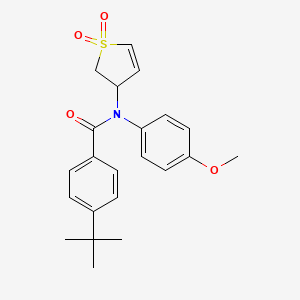

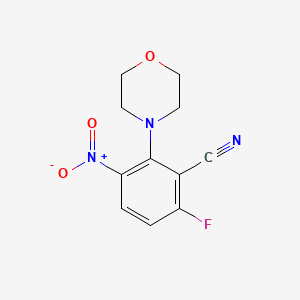

The compound "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with trifluoromethyl groups and heterocyclic amide side chains, which are relevant to the analysis of the compound . These benzamides have been synthesized and evaluated for different biological activities, such as antiarrhythmic, antimicrobial, and receptor antagonistic properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions or cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Similarly, the synthesis of antipyrine-like derivatives involved the preparation of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These methods could potentially be adapted for the synthesis of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was also confirmed by X-ray analysis . These techniques would be essential in determining the molecular structure of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide".

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzamide core. For instance, the presence of a cyano group and a naphthalen-1-ylmethyl moiety in the benzamide derivatives facilitated colorimetric sensing of fluoride anions . The reactivity of "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" could similarly be influenced by its trifluoromethyl groups and the cyclopropylpyridin moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and antibacterial activity, are crucial for their potential applications. The melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be in the range of 164.9°C–165.8°C . The solubility of polyamides derived from a diamine with a trifluoromethyl pendent group was found to be excellent in various solvents . These properties would need to be characterized for "N-((5-cyclopropylpyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide" to understand its potential applications.

Aplicaciones Científicas De Investigación

Axially Chiral Naphthyridine Carboxamide Derivatives

Studies have synthesized cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide with varying ring sizes, demonstrating antagonistic activities and potential therapeutic applications in treating bladder function disorders. These compounds highlight the importance of stereochemistry in receptor recognition and therapeutic efficacy (Natsugari et al., 1999).

Antiarrhythmic Activity of Trifluoroethoxybenzamides

Research into benzamides with trifluoroethoxy ring substituents has led to the discovery of compounds with significant oral antiarrhythmic activity in mice, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, showcasing the potential for clinical application in antiarrhythmic therapies (Banitt et al., 1977).

Atropisomerism in Tachykinin NK1-Receptor Antagonists

The synthesis of novel N-benzylcarboxamide derivatives has explored atropisomerism due to steric hindrance, resulting in compounds with potent NK1-antagonistic activity. This research provides insights into the structural requirements for high-affinity receptor binding and potential therapeutic applications (Ishichi et al., 2004).

Organic Light Emitting Diodes (OLEDs)

The development of heteroleptic iridium(III) complexes for use in OLEDs represents a significant advancement in materials science, offering insights into the engineering of efficient, low-rolloff phosphors for high-performance lighting and display technologies (Jin et al., 2014).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and identified for their unique colorimetric sensing capabilities towards fluoride anions, demonstrating potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Propiedades

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N2O/c19-17(20,21)14-4-12(5-15(6-14)18(22,23)24)16(27)26-8-10-3-13(9-25-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFFSNZDGORTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)